

# Head-to-Head Clinical Trial Results of Avibactam Combinations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



The emergence of multidrug-resistant Gram-negative bacteria poses a significant threat to global health, necessitating the development of novel antimicrobial agents. **Avibactam**, a novel non- $\beta$ -lactam  $\beta$ -lactamase inhibitor, has been combined with various  $\beta$ -lactam antibiotics to overcome resistance mediated by a broad spectrum of  $\beta$ -lactamases. This guide provides a head-to-head comparison of the clinical efficacy and safety of key **avibactam** combinations based on available clinical trial data, with a focus on Ceftazidime-**avibactam** (CZA), Meropenem-vaborbactam (MVB), and Imipenem-cilastatin-relebactam (IMI/REL).

## **Comparative Efficacy and Safety**

Direct head-to-head randomized controlled trials comparing all three major **avibactam** combinations are limited. However, several retrospective cohort studies and in-vitro analyses provide valuable comparative data, particularly for CZA and MVB in the treatment of Carbapenem-Resistant Enterobacterales (CRE) infections.

A multicenter, retrospective cohort study comparing CZA and MVB for CRE infections found no significant difference in clinical success rates between the two treatments (62% for CZA vs. 69% for MVB; P = 0.49).[1][2] Similarly, 30-day and 90-day mortality rates were comparable between the two groups.[1][2][3] Notably, patients in the CZA arm more frequently received combination therapy.[1][2] Another retrospective cohort study also found similar 30-day mortality rates between CZA and MVB for CRE infections.[3]

In terms of safety, the rates of adverse events were similar between CZA and MVB in one study.[1][2] However, a meta-analysis of trials comparing CZA to carbapenems found that



serious adverse events were significantly more common with ceftazidime/avibactam.[4][5]

While direct clinical comparisons with IMI/REL are scarce, in-vitro studies have demonstrated its potent activity against CRE, including strains resistant to CZA and MVB.[6][7] One review suggests that pharmacists might consider MVB over CZA for Klebsiella pneumoniae carbapenemase (KPC) infections due to a decreased likelihood of resistance.[8][9]

### **Quantitative Data Summary**

The following tables summarize the key efficacy and safety data from comparative studies of **avibactam** combinations.

Table 1: Efficacy of Ceftazidime-**avibactam** (CZA) vs. Meropenem-vaborbactam (MVB) in CRE Infections

| Outcome          | Ceftazidime-<br>avibactam<br>(CZA) | Meropenem-<br>vaborbactam<br>(MVB) | P-value | Source |
|------------------|------------------------------------|------------------------------------|---------|--------|
| Clinical Success | 61.9% (65/105)                     | 69.2% (18/26)                      | 0.49    | [1][2] |
| 30-day Mortality | Similar                            | Similar                            | 0.97    | [3]    |
| 90-day Mortality | Similar                            | Similar                            | -       | [1][2] |

Table 2: In-vitro Susceptibility of Carbapenem-Resistant Klebsiella pneumoniae (CRKP) to Novel  $\beta$ -lactam/ $\beta$ -lactamase Inhibitor Combinations

| Agent                          | Susceptibility Rate | Source |
|--------------------------------|---------------------|--------|
| Imipenem-relebactam (IRL)      | 95.8% (46/48)       | [6]    |
| Ceftazidime-avibactam (CZA)    | 93.8%               | [6]    |
| Meropenem-vaborbactam<br>(MVB) | 93.8%               | [6]    |

## **Experimental Protocols**



The clinical data presented are primarily from retrospective cohort studies. A generalized methodology for these studies is as follows:

Study Design: Multicenter, retrospective cohort study.

Patient Population: Adult patients with documented infections caused by Carbapenem-Resistant Enterobacterales (CRE).

Intervention: Treatment with either Ceftazidime-avibactam or Meropenem-vaborbactam for a specified duration (e.g., ≥72 hours).

Primary Endpoint: Clinical success, typically defined as resolution of signs and symptoms of infection.

Secondary Endpoints: 30-day and 90-day all-cause mortality, adverse events, and microbiological cure.

Data Analysis: Statistical methods such as propensity score matching or inverse probability weighting are often used to balance baseline characteristics between treatment groups.

## Visualizing the Research Landscape

The following diagrams illustrate the typical workflow of comparative clinical studies and the logical relationships in evaluating **avibactam** combinations.



Click to download full resolution via product page



#### Retrospective Cohort Study Workflow



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]



- 3. 314. Ceftazidime-Avibactam Versus Meropenem-Vaborbactam for the Treatment of Carbapenem-Resistant Enterobacterales Infections PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of ceftazidime/avibactam: a systematic review and meta-analysis -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Comparative In Vitro Activity of Ceftazidime-Avibactam, Imipenem-Relebactam, and Meropenem-Vaborbactam against Carbapenem-Resistant Clinical Isolates of Klebsiella pneumoniae and Pseudomonas aeruginosa PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Review of Ceftazidime-Avibactam, Meropenem-Vaborbactam, and Imipenem/Cilastatin-Relebactam to Target Klebsiella pneumoniae Carbapenemase-Producing Enterobacterales -PMC [pmc.ncbi.nlm.nih.gov]
- 9. Review of Ceftazidime-Avibactam, Meropenem-Vaborbactam, and Imipenem/Cilastatin-Relebactam to Target Klebsiella pneumoniae Carbapenemase-Producing Enterobacterales PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Head-to-Head Clinical Trial Results of Avibactam Combinations: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b601228#a-head-to-head-clinical-trial-results-of-avibactam-combinations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com